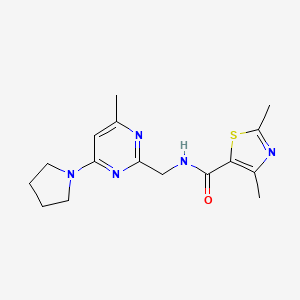

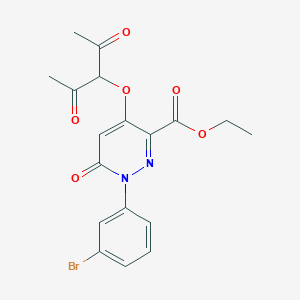

![molecular formula C23H17BrN2OS B2556120 3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide CAS No. 317853-88-6](/img/structure/B2556120.png)

3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. While the specific compound "3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide" is not directly mentioned in the provided papers, several related compounds have been synthesized using various methods. For instance, a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, highlighting the use of non-steroidal anti-inflammatory drugs as precursors in drug chemistry . Additionally, N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation, demonstrating a solvent-free and efficient method . The synthesis of N-benzothiazol-2-yl-amides via copper-catalyzed intramolecular cyclization of 1-acyl-3-(2-bromophenyl)thioureas also represents a relevant approach .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations were used to study the structure of antipyrine derivatives, providing insights into the intermolecular interactions that stabilize their crystal packing . These studies are essential for understanding the molecular interactions and properties of similar compounds, such as the one .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be inferred from the synthesis and characterization of related compounds. For example, the synthesis of substituted benzothiazol-2-ylimino thiazolidones involved reactions that led to CNS depressant, muscle relaxant, and anticonvulsant activities . Similarly, the base-catalyzed cyclization of thioureas with acetophenone in the presence of bromine to produce N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides indicates the potential for various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The synthesis of novel N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides involved heterocyclization reactions, which likely impact their physical properties . The synthesis of 2-(5-Phenylthiazol-4-yl)benzoic acids through a four-step process also suggests the importance of methodical synthesis in achieving desired properties . Furthermore, the characterization of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives by various spectroscopic methods provides data on their physical and chemical characteristics .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research on similar heterocyclic compounds, like benzothiazoles and thiazolyl benzamides, often focuses on synthetic methodologies and chemical transformations. These compounds are known for their varied biological activities, and studies typically explore efficient synthesis routes or novel chemical transformations that can enhance their properties or yield new derivatives with potential applications in medicinal chemistry, material science, and as intermediates in organic synthesis (M. Petrov & D. A. Androsov, 2013).

Biological Activities and Potential Applications

Compounds structurally related to "3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide" often exhibit a range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. These activities are of interest in the development of new therapeutic agents. For instance, benzothiazole derivatives have been identified for their potential in drug development due to their versatile pharmacological activities (M. Bhat & S. L. Belagali, 2020). Similarly, research on benzofused thiazole derivatives has highlighted their potential as antioxidant and anti-inflammatory agents, suggesting the importance of structural motifs present in compounds like "this compound" (Dattatraya G. Raut et al., 2020).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may affect multiple pathways and their downstream effects.

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound may have diverse molecular and cellular effects.

properties

IUPAC Name |

3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrN2OS/c1-15-10-12-16(13-11-15)20-21(17-6-3-2-4-7-17)28-23(25-20)26-22(27)18-8-5-9-19(24)14-18/h2-14H,1H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOBEZQTDQHMKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)Br)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

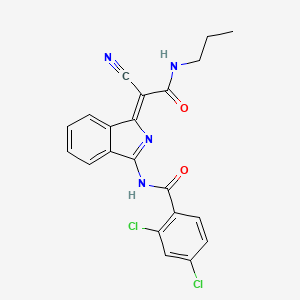

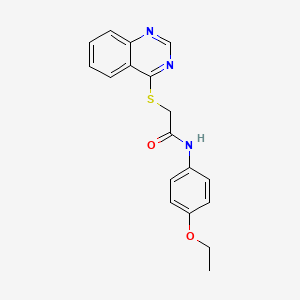

![(1R,5S)-3-(methylthio)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2556038.png)

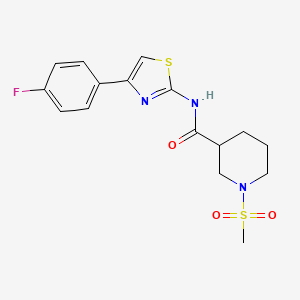

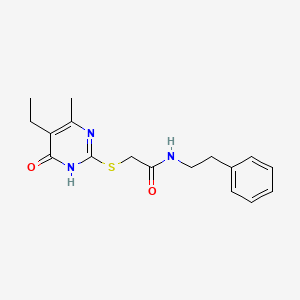

![Methyl 3-{[(2-methylpropyl)carbamoyl]amino}benzoate](/img/structure/B2556039.png)

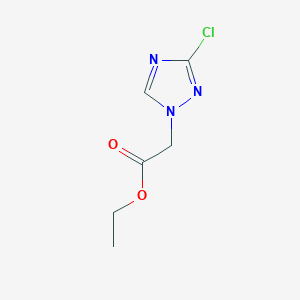

![5-[(4-Methoxyphenyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2556040.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2556043.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2556049.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2556052.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2556056.png)